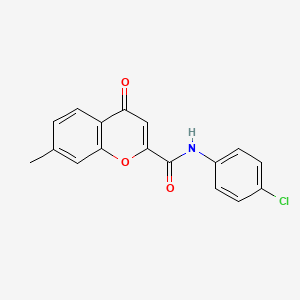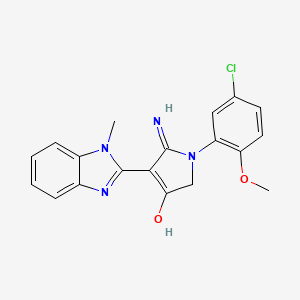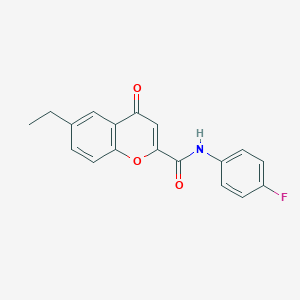![molecular formula C22H23N3O4 B11392642 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392642.png)
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X: belongs to the class of pyrrolopyrazoles and features a complex structure. Let’s break it down:
-
Core Structure: : The compound consists of a dihydropyrrolopyrazole ring system, which includes a pyrazole ring fused with a pyrrole ring. The substituents on this core scaffold contribute to its unique properties.
-
Functional Groups
Hydroxyethyl Group (–CH₂CH₂OH): Positioned at the fifth carbon, this hydroxyethyl group enhances solubility and potentially influences biological activity.
Methoxyphenyl Group (–OCH₃): Attached to the fourth carbon, this group imparts aromatic character and can participate in various reactions.
Preparation Methods
Synthetic Routes:
Method 1: One common synthetic route involves the condensation of appropriate precursors, followed by cyclization to form the dihydropyrrolopyrazole ring system.
Method 2: Another approach is the multicomponent reaction (MCR) strategy, where three or more reactants combine simultaneously to form the target compound.
Reaction Conditions:
Solvents: Common solvents include dichloromethane, dimethylformamide (DMF), or acetonitrile.
Catalysts: Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., NaOH) may catalyze key steps.
Temperature and Time: Reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production:
- While laboratory-scale synthesis is well-established, industrial production methods remain proprietary. Large-scale synthesis likely involves optimized conditions and efficient purification steps.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation at the phenolic hydroxyl group, yielding a quinone derivative.
Reduction: Reduction of the carbonyl group may lead to a dihydropyrrolopyrazolone.
Substitution: Halogenation or other nucleophilic substitutions can modify the aromatic rings.
Common Reagents: Reagents like potassium permanganate (KMnO₄), sodium borohydride (NaBH₄), and various halogens are relevant.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers explore Compound X as a potential drug candidate due to its diverse pharmacophores. It may target specific enzymes or receptors.
Biological Studies: Its effects on cell signaling pathways, gene expression, and cellular processes are of interest.
Materials Science: The unique structure makes it valuable for designing functional materials (e.g., sensors, catalysts).
Agrochemicals: Pesticide or herbicide development may benefit from its properties.
Mechanism of Action
Targets: Compound X likely interacts with specific proteins, enzymes, or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds: Other dihydropyrrolopyrazoles or related heterocycles.
Uniqueness: Compound X’s specific substitution pattern and functional groups distinguish it from analogs.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-12-9-13(2)17(16(27)10-12)19-18-20(24-23-19)22(28)25(7-8-26)21(18)14-5-4-6-15(11-14)29-3/h4-6,9-11,21,26-27H,7-8H2,1-3H3,(H,23,24) |
InChI Key |
KINAKMGFRQTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11392560.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11392570.png)
![butyl 4-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392571.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392573.png)


![6-ethyl-3-[2-(2-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392595.png)
![9-benzyl-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392598.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11392609.png)
![Ethyl 4-amino-2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11392614.png)
![2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11392621.png)


![Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11392640.png)
